1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic acid derivative with a pyrazole ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 1-isopropyl-1H-pyrazole with a boronic acid pinacol ester under suitable conditions.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions involving halides and boronic acids in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: Industrial production often involves batch processes where reactants are mixed in a controlled environment to ensure high purity and yield.
Continuous Flow Synthesis: Some industrial setups may use continuous flow synthesis for large-scale production, which offers better control over reaction parameters and improved safety.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form pyrazole derivatives and reduction to form boronic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and solvents (e.g., toluene or water) are typically used.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or metal catalysts like palladium on carbon.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Pyrazole Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and biological probes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of various organic compounds. The molecular targets and pathways involved are typically related to the specific reactions it participates in, such as the Suzuki-Miyaura reaction pathway.
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazole: Lacks the boronic acid moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic acid derivative without the pyrazole ring.
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine: A structurally related compound with a pyridine ring instead of pyrazole.
Uniqueness: 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of the pyrazole ring and boronic acid moiety, which makes it particularly useful in cross-coupling reactions and organic synthesis.
Properties
IUPAC Name |
1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-9(2)15-8-10(7-14-15)13-16-11(3,4)12(5,6)17-13/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYYMVGDKVJYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674174 | |
Record name | 1-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879487-10-2 | |
Record name | 1-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isopropyl-1-H-pyrazole-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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